2-Quinolin-2-ylsulfanylbutanoic acid
Description
Properties
IUPAC Name |
2-quinolin-2-ylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-11(13(15)16)17-12-8-7-9-5-3-4-6-10(9)14-12/h3-8,11H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKXJMHSAGBJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-2-ylsulfanylbutanoic acid can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with appropriate reagents to introduce the sulfanyl and butanoic acid groups. For example, the Skraup synthesis is a well-known method for preparing quinoline derivatives . This method involves the condensation of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Other methods include the Friedländer synthesis and the Pfitzinger reaction, which also provide efficient routes to quinoline derivatives .
Industrial Production Methods
Industrial production of 2-Quinolin-2-ylsulfanylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-2-ylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper .
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 2-quinolin-2-ylsulfanylbutanoic acid, in the fight against cancer. For instance, compounds derived from quinoline structures have shown significant activity against various cancer cell lines, including ovarian, lung, colon, and pancreatic cancers. The presence of electron-withdrawing groups on the quinoline scaffold enhances its anticancer properties, with some derivatives exhibiting IC50 values below 5 μM against multiple cancer types .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| 2-Quinolin-2-ylsulfanylbutanoic acid | Ovarian (OVCAR-3) | <5 |
| Lung (A549) | <5 | |
| Colon (HCT116) | <5 | |
| Pancreatic (Panc-1) | <5 |
Antimycobacterial Properties
Another promising application of 2-quinolin-2-ylsulfanylbutanoic acid is its potential as an antimycobacterial agent. Research has identified that quinoline derivatives can serve as scaffolds for developing new anti-tuberculosis drugs. The structure–activity relationship (SAR) studies indicate that modifications on the quinoline core can lead to compounds with enhanced activity against Mycobacterium tuberculosis and other mycobacterial strains .
Table 2: Antimycobacterial Activity of Quinoline Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 2-Quinolin-2-ylsulfanylbutanoic acid | M. bovis BCG | 6.25 |
| M. tuberculosis | TBD |
Antiviral Applications
The antiviral properties of quinoline derivatives are also notable. Quinoline compounds have been reported to exhibit activity against various viral strains, including HIV and Zika virus. The ability to inhibit viral replication makes these compounds valuable in the development of antiviral therapies .
Table 3: Antiviral Activity of Quinoline Derivatives
| Compound | Virus Type | Activity |
|---|---|---|
| 2-Quinolin-2-ylsulfanylbutanoic acid | HIV | Inhibitory |
| Zika Virus | Inhibitory |
Synthesis and Structural Modifications
The synthesis of 2-quinolin-2-ylsulfanylbutanoic acid involves several chemical reactions that can be optimized for yield and efficiency. Various synthetic pathways utilizing quinaldine and other precursors have been explored, leading to the development of novel analogs with improved biological activities .
Case Studies
Case Study 1: Anticancer Screening
In a study focusing on the anticancer properties of quinoline derivatives, researchers synthesized a series of analogs based on the 2-quinoilinyl structure. These analogs were screened against several cancer cell lines, demonstrating significant cytotoxic effects and establishing a foundation for further drug development.
Case Study 2: Antimycobacterial Drug Development
A recent investigation into the antimycobacterial potential of quinoline derivatives revealed that specific modifications to the sulfur-containing moiety could enhance activity against resistant strains of Mycobacterium tuberculosis. This study emphasizes the importance of structural optimization in developing effective antimycobacterial agents.
Mechanism of Action
The mechanism of action of 2-Quinolin-2-ylsulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death . Additionally, quinoline derivatives can interfere with hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Quinolin-2-ylsulfanylbutanoic acid with structurally related quinoline derivatives:
Key Observations:
- Sulfanyl vs.
- Substituent Effects: The nitro group in 2-{[2-(2-Methyl-5-nitroanilino)-2-oxoethyl]sulfanyl}benzoic acid () introduces strong electron-withdrawing effects, increasing reactivity but possibly reducing solubility .
Q & A
Q. How can researchers optimize the synthesis of 2-Quinolin-2-ylsulfanylbutanoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with protection-deprotection strategies to preserve stereochemical integrity (e.g., thiol group protection during coupling reactions). Control reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and pH (neutral to mildly acidic) to minimize side reactions . Post-synthesis, use HPLC (C18 column, gradient elution) or NMR (¹H/¹³C) to assess purity, and recrystallization in ethanol/water mixtures to isolate high-purity crystals .
Q. What spectroscopic and chromatographic methods are recommended for characterizing 2-Quinolin-2-ylsulfanylbutanoic acid?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the quinoline core (δ 8.0–9.0 ppm for aromatic protons) and sulfanylbutanoic acid moiety (δ 2.5–3.5 ppm for CH₂-S and COOH groups) .
- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₂NO₂S: 262.0641) .
- Chromatography : Use reverse-phase HPLC (UV detection at 254 nm) with acetonitrile/water mobile phases to assess purity .
Q. What safety protocols are essential when handling 2-Quinolin-2-ylsulfanylbutanoic acid in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of vapors .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for quinoline derivatives like 2-Quinolin-2-ylsulfanylbutanoic acid?
- Methodological Answer :
- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for target proteins, or surface plasmon resonance (SPR) for real-time interaction analysis .
- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to confirm ligand-protein binding modes and identify critical residues (e.g., hydrogen bonds with quinoline nitrogen) .
Q. What experimental strategies can elucidate the impact of structural modifications on 2-Quinolin-2-ylsulfanylbutanoic acid’s enzyme inhibition?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in the sulfanyl chain length or quinoline substituents (e.g., electron-withdrawing groups at C-4) .
- Kinetic Assays : Measure enzyme inhibition (e.g., IC₅₀) using fluorogenic substrates (e.g., para-nitrophenyl esters for hydrolases) under varied pH and temperature conditions .
- Computational Modeling : Apply QM/MM simulations to map electronic effects of substituents on transition-state stabilization during catalysis .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound’s antimicrobial potential?
- Methodological Answer :
- Microbial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC assays) .
- Membrane Permeability : Use SYTOX Green uptake assays to assess disruption of bacterial membranes .
- Resistance Studies : Serial passage experiments to monitor emergence of resistance mutations, followed by whole-genome sequencing of resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
